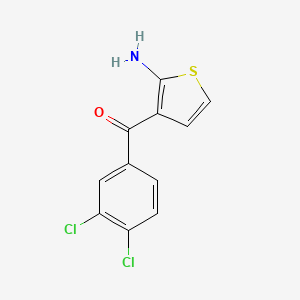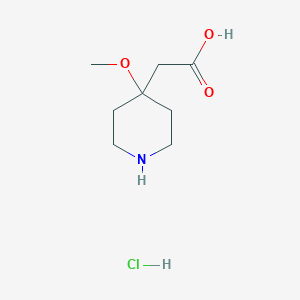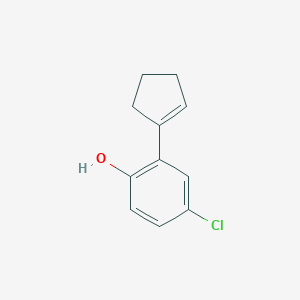
4-Chloro-2-(cyclopent-1-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(cyclopent-1-en-1-yl)phenol is an organic compound characterized by a phenolic group substituted with a chlorine atom and a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol typically involves the reaction of 4-chlorophenol with cyclopent-1-ene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or ferric chloride, which facilitates the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like diethylamine or morpholine under mild conditions (e.g., methanol, 20°C).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-Chloro-2-(cyclopent-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The chlorine atom and cyclopentene ring contribute to the compound’s reactivity and specificity in targeting certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-(cyclopent-1-en-1-yl)-1-fluorobenzene
- 2-Chloro-4-(cyclopent-1-en-1-yl)-1-phenoxybenzene
Comparison: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H11ClO |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
4-chloro-2-(cyclopenten-1-yl)phenol |
InChI |
InChI=1S/C11H11ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h3,5-7,13H,1-2,4H2 |
Clé InChI |
DGTAEGZZEVMBCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


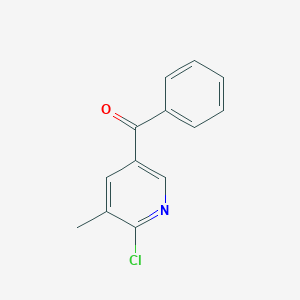
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
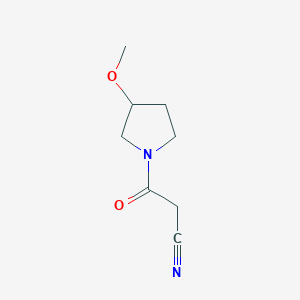
![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
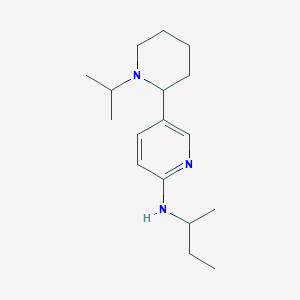

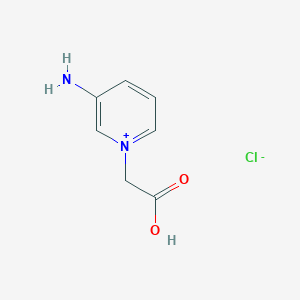
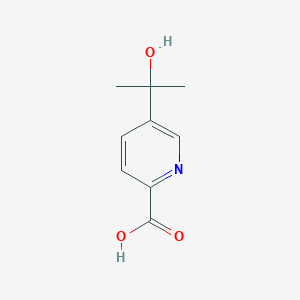
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
